molecular formula C9H9N3 B11922085 6-Methylquinazolin-7-amine CAS No. 919769-92-9

6-Methylquinazolin-7-amine

Cat. No.: B11922085
CAS No.: 919769-92-9
M. Wt: 159.19 g/mol
InChI Key: BMPDDSJSTZPICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and an amine group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-7-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with formamide under acidic conditions, followed by methylation at the 6th position using methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinazolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and are used in medicinal chemistry .

Scientific Research Applications

6-Methylquinazolin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylquinazolin-7-amine involves its interaction with specific molecular targets. It can inhibit enzymes or block receptors, leading to various biological effects. The exact pathways depend on the specific derivative and its intended application. For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Uniqueness: 6-Methylquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and amine groups contribute to its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

919769-92-9

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

6-methylquinazolin-7-amine

InChI

InChI=1S/C9H9N3/c1-6-2-7-4-11-5-12-9(7)3-8(6)10/h2-5H,10H2,1H3

InChI Key

BMPDDSJSTZPICR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=CN=C2C=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.